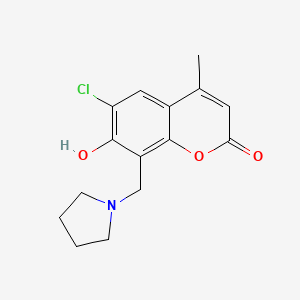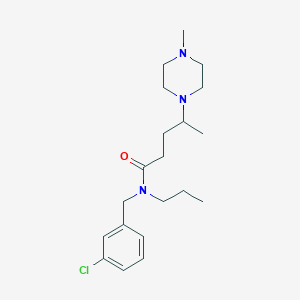
6-chloro-7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one
Overview
Description
6-chloro-7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, also known as LY294002, is a small molecule inhibitor that selectively targets the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is involved in a variety of cellular processes, including cell growth, survival, and metabolism. LY294002 has been widely used as a research tool in the study of PI3K signaling and its role in disease.
Mechanism of Action
6-chloro-7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one selectively inhibits the PI3K pathway by binding to the ATP-binding site of the PI3K enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in cell growth and survival. By inhibiting the PI3K pathway, this compound induces cell cycle arrest and apoptosis in cancer cells, and improves insulin sensitivity in diabetes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model being studied. In cancer cells, this compound induces cell cycle arrest and apoptosis, and inhibits cell migration and invasion. In diabetes models, this compound improves insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In neurodegenerative disease models, this compound has been shown to protect neurons from oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
6-chloro-7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has several advantages as a research tool, including its selectivity for the PI3K pathway, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its ability to improve insulin sensitivity in diabetes models. However, there are also limitations to its use, including its potential for off-target effects and its relatively short half-life in vivo. In addition, this compound is not suitable for use in clinical trials due to its toxicity and lack of specificity for different PI3K isoforms.
Future Directions
There are several future directions for research involving 6-chloro-7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one and the PI3K pathway. One area of interest is the development of more specific inhibitors that target individual PI3K isoforms, which could have therapeutic benefits in different disease contexts. Another area of interest is the investigation of the role of PI3K signaling in aging and age-related diseases, such as Alzheimer's disease. Finally, the use of this compound as a research tool may continue to provide insights into the complex signaling pathways involved in disease and potential therapeutic targets.
Scientific Research Applications
6-chloro-7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been used extensively in scientific research to investigate the role of the PI3K pathway in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and has also been used to study the effects of PI3K inhibition on glucose metabolism and insulin signaling in diabetes. In addition, this compound has been used to investigate the role of PI3K signaling in neuronal function and neurodegeneration.
properties
IUPAC Name |
6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-9-6-13(18)20-15-10(9)7-12(16)14(19)11(15)8-17-4-2-3-5-17/h6-7,19H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNCUUIANDEMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647111 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-ethylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3922803.png)
![(1H-imidazol-2-ylmethyl)[(4-isopropyl-1,3-thiazol-2-yl)methyl]methylamine](/img/structure/B3922812.png)
![ethyl 2-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3922829.png)

![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-methoxy-4-nitrophenyl)acrylamide](/img/structure/B3922848.png)
![ethyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B3922864.png)
![4-tert-butyl-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3922869.png)
![(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3922879.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B3922889.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3922897.png)

![2-methyl-6-({3-[2'-(5-methyl-1,3,4-oxadiazol-2-yl)-3-biphenylyl]-1H-pyrazol-1-yl}methyl)pyridine](/img/structure/B3922911.png)
![(1S*,6R*)-9-[(1-vinyl-1H-pyrazol-4-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3922917.png)
![1-(2-naphthyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3922926.png)